Aplysinamisine II

Description

Isolation from Marine Sponges

The primary source of Aplysinamisine II has traditionally been marine sponges of the order Verongiida. These organisms are known for producing a diverse array of bromotyrosine-derived metabolites, likely as a chemical defense mechanism. vulcanchem.com

The marine sponge Aplysina cauliformis, found in the Caribbean, is a well-documented primary source of this compound. vulcanchem.comnih.gov Initial isolation efforts involved the collection of this sponge from its natural habitat in Puerto Rico, leading to the characterization of this compound along with its structural analogs, Aplysinamisine I and III. nih.govresearchgate.netacs.org

Beyond Aplysina cauliformis, this compound and related bromotyrosine compounds have been identified in other species of the Aplysina genus and even across different genera within the Verongiida order. For instance, the compound has been detected in Aplysina cavernicola. acs.orgnih.govresearchgate.net Additionally, it has been reported in Suberea clavata, indicating its presence is not limited to a single genus. vulcanchem.com Research has also pointed to the presence of similar alkaloids in Aplysina aerophoba and Aplysina fistularis. nih.govmdpi.com This distribution across various sponge species highlights the widespread occurrence of this class of compounds in the marine environment.

Table 1: Documented Sponge Sources of this compound and Related Alkaloids

| Species | Compound(s) | Location of Collection |

| Aplysina cauliformis | Aplysinamisine I, II, III | Puerto Rico |

| Aplysina cavernicola | This compound, Aerothionin, Purealidin L, Aerophobin 1 | Not Specified |

| Suberea clavata | This compound | Not Specified |

| Arenosclera brasiliensis | Fistularin-3, 11-hydroxyaerothionin, Verongidoic acid, Aerothionin, Homopurpuroceratic acid B, Purealidin L, this compound (from associated bacterium) | Brazil |

This table is based on available data and may not be exhaustive.

The isolation of this compound from marine sponges begins with the careful collection of the sponge material.

Sponge Collection:

Sponges are typically collected by hand, often using scuba diving equipment. psu.edu

To minimize environmental impact, sometimes only a portion of the sponge is harvested, allowing the organism to regenerate. psu.edu

Samples are immediately frozen, often in liquid nitrogen or at -20°C, to preserve the chemical integrity of the metabolites. acs.orgpsu.edu

Extract Preparation:

The frozen sponge material is typically cut into smaller pieces and then subjected to solvent extraction. psu.edu

A common method involves macerating the sponge tissue and extracting it with organic solvents such as a mixture of dichloromethane (B109758) and methanol (B129727) or acetonitrile (B52724). psu.edu

The crude extract is then partitioned between different solvents (e.g., ethyl acetate (B1210297) and water) to separate compounds based on their polarity. psu.edu

Further purification is achieved through various chromatographic techniques, including column chromatography over silica (B1680970) gel or C-18 reversed-phase material, and high-performance liquid chromatography (HPLC). uni-duesseldorf.de

The structure of the isolated compound is then elucidated using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. vulcanchem.comnih.gov

Isolation from Marine Microorganisms

A significant breakthrough in the study of this compound has been the discovery that symbiotic microorganisms associated with marine sponges are capable of producing this compound. This finding suggests that the sponge may not be the sole or even the primary producer of these alkaloids.

Research has unambiguously demonstrated that the marine bacterium Pseudovibrio denitrificans can produce this compound. rsc.orgacs.org This bacterium was isolated from the tissues of the Brazilian sponge Arenosclera brasiliensis. rsc.orgnih.govresearchgate.net The identification of a microbial producer opens up new avenues for the sustainable production of this compound, overcoming the challenges and ecological concerns associated with harvesting wild sponge populations. vulcanchem.com The genus Pseudovibrio is frequently found as a dominant member of the cultivable microbial community in various sponge species. mdpi.com

The production of this compound from Pseudovibrio denitrificans relies on culturing and fermentation of this symbiotic bacterium.

Culture and Fermentation:

The isolated bacterium is grown in a suitable liquid growth medium under controlled laboratory conditions. mdpi.com

Fermentation is a common method used to cultivate these marine bacteria and encourage the production of secondary metabolites. mdpi.comnih.gov

The process involves providing the necessary nutrients and maintaining optimal conditions such as temperature and aeration to support bacterial growth and compound biosynthesis. nih.gov

Symbiotic fermentation, where the interactions between different microorganisms can enhance the production of specific compounds, is a relevant concept, though in this case, the focus is on a single cultured species. wikipedia.orgmdpi.com

The use of starter cultures, a common practice in food fermentation, can be adapted for the controlled production of specific metabolites from marine microbes. researchgate.net

The successful cultivation of Pseudovibrio denitrificans and its production of this compound marks a critical step towards a more sustainable and reliable source for this and other bioactive marine natural products.

Structure

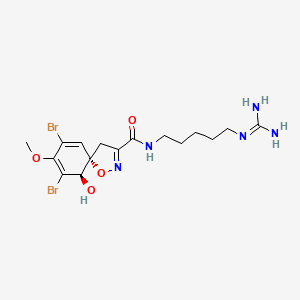

2D Structure

3D Structure

Properties

Molecular Formula |

C16H23Br2N5O4 |

|---|---|

Molecular Weight |

509.2 g/mol |

IUPAC Name |

(5S,6R)-7,9-dibromo-N-[5-(diaminomethylideneamino)pentyl]-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide |

InChI |

InChI=1S/C16H23Br2N5O4/c1-26-12-9(17)7-16(13(24)11(12)18)8-10(23-27-16)14(25)21-5-3-2-4-6-22-15(19)20/h7,13,24H,2-6,8H2,1H3,(H,21,25)(H4,19,20,22)/t13-,16+/m0/s1 |

InChI Key |

GCYSDIFCRYTRFB-XJKSGUPXSA-N |

SMILES |

COC1=C(C(C2(CC(=NO2)C(=O)NCCCCCN=C(N)N)C=C1Br)O)Br |

Isomeric SMILES |

COC1=C([C@@H]([C@]2(CC(=NO2)C(=O)NCCCCCN=C(N)N)C=C1Br)O)Br |

Canonical SMILES |

COC1=C(C(C2(CC(=NO2)C(=O)NCCCCCN=C(N)N)C=C1Br)O)Br |

Synonyms |

aplysinamisine II aplysinamisine-II |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies for Aplysinamisine Ii

Advanced Isolation Techniques for Aplysinamisine II

The isolation of this compound from its natural sources is a complex process that has evolved with advancements in chemical and analytical techniques. The initial extraction from marine sponges is typically followed by a series of chromatographic separations. However, to enhance the efficiency and success of isolating this specific compound, researchers have turned to more advanced and targeted strategies.

Bioactivity-guided fractionation is a strategic approach used in natural product discovery to isolate bioactive compounds from a complex mixture. nih.govresearchgate.net This method involves a stepwise separation of an extract, with each resulting fraction being tested for a specific biological activity. The active fractions are then subjected to further separation until a pure, active compound is isolated. nih.govresearchgate.net

In the context of this compound and related bromotyrosine alkaloids, this process begins with the crude extract of the source organism, such as the marine sponge Aplysina cauliformis. researchgate.netacs.org This extract is then partitioned using solvents of varying polarities to create initial fractions. miloa.eu Each of these fractions is subsequently tested in biological assays. For instance, given that this compound has shown weak antimicrobial and cytotoxic activities, assays testing for activity against bacteria like Staphylococcus aureus and Pseudomonas aeruginosa, or against cancer cell lines, would be employed. researchgate.netresearchgate.net

The fractions that exhibit the desired bioactivity are then selected for further chromatographic purification. Techniques such as High-Performance Liquid Chromatography (HPLC) are often used in the final stages to isolate the pure this compound. uit.no This targeted approach ensures that the chemical separation efforts are focused on the fractions that contain the compounds of interest, thereby increasing the efficiency of the isolation process.

A typical bioassay-guided fractionation protocol might involve the following steps:

Extraction of the marine sponge material with a suitable solvent (e.g., methanol (B129727)/dichloromethane).

Solvent partitioning of the crude extract to yield fractions with different polarities (e.g., n-hexane, ethyl acetate (B1210297), n-butanol, and aqueous fractions). miloa.eu

Screening of all fractions for a specific biological activity (e.g., antimicrobial, cytotoxic). researchgate.net

Selection of the most active fraction for further separation using techniques like column chromatography.

Repeated chromatographic separation and bioassay testing of the resulting sub-fractions until a pure, active compound is isolated.

This methodical process, while laborious, is highly effective in isolating novel and biologically active natural products like this compound.

With the advent of modern spectroscopic and computational tools, targeted isolation strategies have become increasingly powerful in natural product research. nih.gov These methods utilize spectroscopic data, often in conjunction with computational analysis, to identify and locate specific compounds within a complex mixture before or during the isolation process. nih.gov

A key technique in this approach is Liquid Chromatography-Mass Spectrometry (LC-MS) combined with molecular networking. nih.gov Molecular networking is a computational method that organizes MS/MS data to visualize the chemical space of a sample, clustering compounds with similar fragmentation patterns. mdpi.comacs.org This is particularly useful for identifying analogs of known compounds. In the case of this compound, which belongs to the well-characterized family of bromotyrosine alkaloids, researchers can look for its specific molecular ion and characteristic isotopic pattern caused by the presence of two bromine atoms in the mass spectrometry data of the crude extract. acs.orgvulcanchem.com

Furthermore, dereplication strategies that combine LC-MS data with database searches can rapidly identify known compounds in an extract. nih.gov By comparing the measured mass and fragmentation patterns with databases of known natural products, researchers can quickly determine if this compound is present. This avoids the time-consuming process of re-isolating and re-characterizing known substances. mdpi.com

Another powerful tool is Nuclear Magnetic Resonance (NMR) spectroscopy. The structural elucidation of this compound itself was heavily reliant on 1D and 2D NMR techniques. mdpi.comvulcanchem.com In a targeted isolation approach, NMR data of crude fractions can be compared to the known NMR data of this compound to guide the purification process.

A modern targeted isolation workflow for this compound could be structured as follows:

Acquisition of High-Resolution Mass Spectrometry (HRMS) and MS/MS data for the crude sponge extract.

Use of molecular networking to identify clusters of related bromotyrosine alkaloids.

Searching for the specific mass feature corresponding to this compound within these networks. acs.org

Confirmation of its presence through comparison of MS/MS fragmentation patterns with literature data. mdpi.com

Fractionation of the crude extract using chromatography, with each fraction being analyzed by LC-MS to track the distribution of the target compound.

Focused purification of the fractions enriched with this compound to yield the pure compound.

These advanced spectroscopic and computational methods provide a more direct and efficient route to isolating specific natural products like this compound, accelerating the pace of chemical discovery. nih.gov

Biosynthetic Pathways and Precursors of Aplysinamisine Ii

Elucidation of Bromotyrosine Metabolism in Marine Organisms

The biosynthesis of aplysinamisine II and other related bromotyrosine alkaloids is rooted in the metabolism of tyrosine in marine sponges. mdpi.com The initial and crucial step is the halogenation of tyrosine, specifically bromination, which is catalyzed by bromoperoxidase enzymes. mdpi.comucl.ac.uk These enzymes utilize bromide ions present in seawater to produce reactive bromine species that subsequently react with the tyrosine molecule. researchgate.net While the sponge cells themselves are thought to be the primary producers of the bromotyrosine precursors, there is growing evidence that symbiotic microorganisms, such as bacteria, may play a significant role in the halogenation process. nih.govasm.org

The metabolism of bromotyrosine is a hallmark of sponges in the order Verongida and is responsible for the vast chemical diversity observed in this group. mdpi.com Over 800 different bromotyrosine congeners have been identified, all of which can be retrosynthetically traced back to the condensation of a hydroxyimino bromotyrosine with an alkaloid derived from the decarboxylation of amino acids. asm.org This underlying biosynthetic logic unites a wide array of structurally diverse compounds. asm.org

Proposed Biosynthetic Routes to the Spirolactone Moiety of this compound

The formation of the characteristic spirolactone ring system of this compound is a key biosynthetic step. The proposed pathway involves several enzymatic transformations of a brominated tyrosine intermediate. mdpi.com

A widely accepted hypothesis suggests that the biosynthesis proceeds through the formation of an arene oxide intermediate. mdpi.com The pathway is thought to begin with an O-methylated tyrosine derivative, which is then metabolized to an oxime intermediate. mdpi.com A monooxygenase enzyme is proposed to catalyze the epoxidation of the aromatic ring of this oxime, creating an arene oxide. mdpi.commdpi.com The subsequent nucleophilic attack of the oxime nitrogen onto the epoxide or a resulting phenol (B47542) leads to the formation of the isoxazole (B147169) ring and the spirocyclic core. mdpi.com

The side chain attached to the spirolactone core of this compound is derived from the non-proteinogenic amino acid homoarginine. nih.gov This amino acid is incorporated into the final structure through a series of enzymatic reactions. nih.gov

Enzymatic Mechanisms Involved in Halogenation and Ring Formation

The enzymatic machinery responsible for the biosynthesis of this compound is complex and involves a variety of enzyme classes.

Halogenation: The introduction of bromine atoms onto the tyrosine ring is catalyzed by vanadium-dependent bromoperoxidases or flavin-dependent halogenases. mdpi.comnih.govnih.gov These enzymes activate bromide ions, making them electrophilic enough to attack the electron-rich aromatic ring of tyrosine. researchgate.netnih.gov While bromoperoxidases have been identified in marine organisms, the specific halogenases involved in this compound biosynthesis are still under investigation. nih.govasm.org

Ring Formation: The formation of the spirolactone ring is believed to be catalyzed by a monooxygenase, which creates an epoxide on the aromatic ring. mdpi.commdpi.com This is followed by a cyclization reaction, likely facilitated by a cyclase enzyme, where the oxime nitrogen attacks the epoxide, leading to the formation of the spirocyclic system. mdpi.com The precise enzymes responsible for these steps have yet to be fully characterized.

Genetic Basis for Biosynthetic Gene Clusters in Producer Organisms

The enzymes required for the biosynthesis of complex natural products like this compound are typically encoded in biosynthetic gene clusters (BGCs). asm.org These clusters are contiguous sets of genes that encode all the necessary enzymatic machinery for the production of a specific metabolite.

Metagenomic studies of marine sponges, including those of the genus Aplysina, have revealed a vast diversity of BGCs. asm.orgbiorxiv.org These studies suggest that symbiotic microorganisms, such as Chloroflexi and Actinobacteria, are likely the producers of many of the halogenated compounds found in these sponges. nih.govasm.org While the specific BGC for this compound has not yet been definitively identified, the presence of genes for halogenases, monooxygenases, and other relevant enzymes within the sponge microbiome strongly supports the role of symbionts in its biosynthesis. nih.govasm.org In a significant breakthrough, the marine bacterium Pseudovibrio denitrificans, isolated from a marine sponge, was shown to produce several bromotyrosine-derived alkaloids, including this compound, providing direct evidence for bacterial biosynthesis. acs.org

Comparative Biosynthesis with Structurally Related Aplysinamisines (I and III)

This compound was isolated alongside aplysinamisine I and aplysinamisine III from the marine sponge Aplysina cauliformis. mdpi.comvulcanchem.com These compounds share the same core spirolactone structure and are biosynthetically related. vulcanchem.com

The differences between these three compounds lie in the length and modifications of the polyamine side chain attached to the carboxamide group. This suggests a common biosynthetic pathway for the core structure, with variations occurring in the final steps of the assembly. It is hypothesized that different polyamine precursors are incorporated by the same or similar enzymatic machinery, leading to the observed structural diversity.

The comparative analysis of the structures of aplysinamisines I, II, and III provides valuable insights into the flexibility and modularity of the biosynthetic pathway. This understanding is crucial for future efforts in biosynthetic engineering and the production of novel, bioactive compounds.

Chemical Synthesis and Structural Modification of Aplysinamisine Ii

Total Synthesis Strategies for Aplysinamisine II and its Analogs

Total synthesis, the complete chemical synthesis of complex molecules from simple, commercially available precursors, is crucial for accessing compounds that are difficult to isolate from natural sources. wikipedia.org For molecules like this compound, which belong to the bromotyrosine alkaloid family, synthetic efforts often focus on constructing the characteristic dibromo-spirocyclohexadienyl-isoxazoline (SIO) core and attaching the appropriate side chain. researchgate.net

Stereoselective synthesis is paramount in the construction of natural products, as biological activity is highly dependent on the specific three-dimensional arrangement of atoms. amazon.com These approaches aim to preferentially form one stereoisomer over others. chemistrydocs.comegrassbcollege.ac.in Key strategies applicable to the synthesis of chiral molecules like this compound include:

Chiral Pool Synthesis : This method utilizes enantiomerically pure starting materials, such as amino acids or sugars, to introduce stereocenters into the target molecule. ethz.ch For instance, the synthesis of related bromotyrosine derivatives has successfully used L-tyrosine as a chiral precursor to establish the desired stereochemistry. acs.org

Chiral Auxiliaries : An enantiopure group can be temporarily attached to an achiral substrate to direct a stereoselective transformation. After establishing the new stereocenter, the auxiliary is removed. ethz.ch

Enantioselective Catalysis : A small amount of a chiral catalyst is used to generate a large amount of an enantioenriched product. ethz.ch This is a highly efficient method for creating stereocenters. For related structures, stereoselective processes like aminohydroxylation have been used to create key structural motifs. beilstein-journals.org

A significant challenge in the synthesis of this compound and its relatives is controlling the absolute configuration of the spiroisoxazoline unit. researchgate.net Studies have shown that some naturally isolated SIOs are configurationally heterogeneous, meaning they exist as a mixture of enantiomers or diastereomers, which complicates biological assessment and underscores the need for robust stereoselective synthetic methods. researchgate.netresearchgate.net

This methodology has been effectively applied in the total synthesis of clavatadines, natural products that are structurally related to this compound and also feature aminoguanidine (B1677879) side chains. acs.orgresearchgate.net The general approach involves:

Independent Synthesis of Fragments : Two key intermediates, a "western" portion containing the spirocyclic core and an "eastern" portion comprising the side chain, are prepared separately. acs.org For example, the spirocyclic lactone can be derived from L-tyrosine, while the aminoguanidine side chain is built from precursors like butane-1,4-diamine. acs.org

Fragment Coupling : The two fragments are joined together in a late-stage key step, often through the formation of an amide bond. acs.org

Final Deprotection : Any protecting groups used during the synthesis are removed in the final step to yield the natural product. acs.orgresearchgate.net

This convergent strategy is not only efficient but also highly adaptable for creating a library of analogs for biological evaluation, as the side chain fragment can be easily varied. acs.orgnih.govrsc.org

Table 1: Overview of Synthetic Strategies for this compound and Related Analogs

| Synthetic Strategy | Description | Application to this compound & Analogs | References |

|---|---|---|---|

| Stereoselective Synthesis | Methods that control the formation of stereoisomers. | Essential for establishing the correct configuration of the chiral spiroisoxazoline center, often starting from chiral precursors like L-tyrosine. ethz.chacs.org | acs.org, ethz.ch, beilstein-journals.org |

| Convergent Synthesis | Independent synthesis of molecular fragments followed by late-stage coupling. | Used for related clavatadines by coupling a spirocyclic core with an aminoguanidine side chain, improving overall yield and enabling analog creation. acs.orgresearchgate.net | acs.org, wikipedia.org, nih.gov, researchgate.net |

| Semi-Synthesis | Using a naturally isolated compound as a starting material for chemical modification. | This compound isolated from sponges could be chemically modified to create novel derivatives. researchgate.netwikipedia.org | researchgate.net, wikipedia.org |

Semi-Synthesis and Derivatization of this compound

Semi-synthesis, also known as partial chemical synthesis, is an approach that utilizes complex chemical compounds isolated from natural sources as starting materials. wikipedia.org These natural products are then chemically modified to produce novel compounds. This strategy is particularly advantageous when the starting material has a complex structure that would be challenging and costly to construct via total synthesis. wikipedia.org

Given that this compound can be isolated from marine sponges like Pseudoceratina verrucosa, it is a candidate for semi-synthetic modification. researchgate.net Derivatization of the natural molecule could involve targeted chemical reactions at its functional groups, such as the aminoguanidine side chain, the phenolic hydroxyl group, or the amide linkage. These modifications could generate a series of novel analogs, providing a direct and efficient route to exploring the structure-activity relationships of the this compound scaffold.

Chemical Modifications for Enhancing Biological Research Properties

Chemical modification of a lead compound is a cornerstone of medicinal chemistry, aimed at improving potency, selectivity, and other properties while potentially reducing undesirable effects. nih.gov

The rational design of analogs is guided by the structure of the lead compound. For this compound, a design strategy could involve systematically modifying its three main components: the spiroisoxazoline core, the dibromophenol unit, and the aminoguanidine side chain. researchgate.netacs.orgnih.gov

Based on strategies used for other natural product analogs, potential modifications could include: nih.govnih.gov

Side Chain Modification : The length and basicity of the aminoguanidine side chain could be altered. For example, replacing the aminoguanidine moiety with other nitrogenous groups (e.g., guanidine (B92328), biguanide) or changing the length of the alkyl chain could probe the specific requirements for target binding.

Aromatic Ring Substitution : The bromine atoms on the phenolic ring could be replaced with other halogens (Cl, F) or with non-halogen groups to investigate the role of these substituents in molecular interactions.

Scaffold Alteration : While more synthetically challenging, the spiroisoxazoline core could be replaced with other bioisosteric ring systems to explore different spatial arrangements and chemical properties.

Every chemical substitution can have a profound effect on a molecule's interactions with its biological target. rsc.orgelifesciences.org Substitutions can alter a compound's size, shape, polarity, and hydrogen bonding capacity, which in turn influences binding affinity, kinetics, and selectivity. rsc.orgrsc.org

For this compound analogs, specific substitutions would be expected to have the following impacts:

Side Chain Substitutions : The aminoguanidine side chain is likely a key interaction point with biological targets through hydrogen bonding and electrostatic interactions. Altering its structure would directly impact these interactions. For example, studies on other systems have shown that modifying charged or polar side chains can significantly weaken or alter binding affinities and kinetics. rsc.org

Aromatic Ring Substitutions : Modifications to the dibromophenol ring can affect hydrophobic and van der Waals interactions within a target's binding pocket. Changing the substituents also alters the electronic properties of the ring system, which can be critical for certain types of interactions.

Ultimately, a systematic study of such substitutions is essential to build a comprehensive understanding of the structure-activity relationship for the this compound scaffold and to guide the development of analogs with enhanced properties.

Structure Activity Relationship Sar Studies of Aplysinamisine Ii

Identification of Pharmacophoric Features within the Aplysinamisine II Scaffold

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. dergipark.org.tr For this compound, the pharmacophoric features are derived from its distinct and complex molecular structure, which includes a spirocyclic system, bromine atoms, and a guanidine-containing side chain. vulcanchem.com

Key pharmacophoric features of the this compound scaffold include:

The Guanidine (B92328) Moiety: The terminal guanidine group on the side chain is a critical feature. Its basic and charged nature allows it to act as a strong hydrogen bond donor, forming crucial interactions with biological targets such as enzyme active sites or receptors.

Brominated Cyclohexadiene Ring: The two bromine atoms at positions 7 and 9 are characteristic of many marine-derived natural products and significantly contribute to the molecule's electronic properties and its ability to form halogen bonds. vulcanchem.com These bulky, lipophilic atoms can enhance binding affinity and membrane permeability.

Spirocyclic Core: The 1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide skeleton provides a rigid and defined three-dimensional orientation for the substituent groups. vulcanchem.com This rigidity is crucial for presenting the pharmacophoric features in an optimal arrangement for target binding.

Hydroxyl and Methoxy (B1213986) Groups: The hydroxyl group at position 6 and the methoxy group at position 8 on the cyclohexadiene ring can act as hydrogen bond donors and acceptors, respectively. vulcanchem.com These groups can participate in specific interactions that fine-tune the binding affinity and selectivity of the compound.

The combination of these features—a rigid scaffold, specific hydrogen bonding groups, and lipophilic halogen atoms—defines the pharmacophore of this compound and underpins its biological profile. vulcanchem.com

Correlation of Spirolactone and Substituent Variations with Biological Activities

While specific studies on a wide range of synthetic this compound analogs are limited, SAR can be inferred by comparing its structure and activity to closely related natural products isolated from the same marine source, the sponge Aplysina cauliformis. mdpi.com Variations in the spiroisoxazoline core and substitutions on the aromatic ring lead to differences in biological effects, such as cytotoxic and antimicrobial activities. mdpi.com

| Compound | Key Structural Differences from this compound | Reported Biological Activities |

|---|---|---|

| This compound | Reference structure | Cytotoxic and antimicrobial activities reported for the class mdpi.com |

| Aplysinamisine I | Lacks the C6-hydroxyl group present in this compound mdpi.com | Antihistamine activity has been noted for related spiroisoxazolines mdpi.com |

| Aplysinamisine III | Features a different side chain attached to the carboxamide group mdpi.com | Variations in the side chain can significantly alter target specificity and potency |

| Aeroplysinin-1 | Represents a metabolic degradation product; lacks the spirocyclic system and has a simpler dienone structure mdpi.com | Exhibits cytotoxic, antiprotozoal, and antiangiogenic activities mdpi.com |

From this comparison, several correlations can be drawn:

Conformational Analysis and its Influence on Biological Interactions

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. lumenlearning.com The biological activity of a molecule is highly dependent on its three-dimensional shape, as this dictates how well it can fit into the binding site of a biological target. mdpi.comnih.gov

This specific stereochemical arrangement dictates a fixed spatial orientation of the substituents on the cyclohexadiene ring. The rigidity of the scaffold ensures that the pharmacophoric features—the bromines, hydroxyl, methoxy, and the side chain—are held in a relatively fixed and predictable conformation. This pre-organization reduces the entropic penalty upon binding to a receptor, which can contribute to higher binding affinity. nih.gov The defined 3D structure is therefore critical for its biological interactions, ensuring that the functional groups are presented to a target protein in the precise geometry required for optimal binding and subsequent biological effect.

Computational Chemistry Approaches in this compound SAR

Computational chemistry provides powerful tools for exploring and predicting the SAR of complex molecules like this compound, offering insights that can guide synthetic efforts.

Molecular Docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov In the context of this compound, docking studies could be used to model its interaction with a potential protein target at an atomic level. escholarship.orgmdpi.com The process would involve:

Obtaining or modeling the 3D structure of a target protein.

Computationally placing the rigid conformation of this compound into the protein's binding site.

Using a scoring function to evaluate and rank the different binding poses based on estimated binding affinity.

These simulations could reveal key interactions, such as hydrogen bonds formed by the guanidine and hydroxyl groups or halogen bonds from the bromine atoms, providing a structural hypothesis for the compound's mechanism of action. mdpi.com

Molecular Dynamics (MD) Simulations complement docking by providing insights into the dynamic behavior of the ligand-receptor complex over time. nih.gov An MD simulation of the this compound-protein complex predicted by docking would simulate the movements of every atom over a period of nanoseconds. mdpi.comcardiff.ac.ukrsc.org This would allow researchers to:

Assess the stability of the predicted binding pose.

Observe conformational changes in both the ligand and the protein upon binding.

Analyze the persistence of key intermolecular interactions, confirming the importance of the pharmacophoric features.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. neovarsity.orgunacademy.com A QSAR model can be used to predict the activity of new, unsynthesized analogs. frontiersin.org

Developing a QSAR model for this compound would involve the following steps:

Data Set Preparation: A series of this compound analogs with varying substituents would need to be synthesized and their biological activities (e.g., IC₅₀ values) measured.

Descriptor Calculation: For each analog, a set of numerical values known as molecular descriptors would be calculated. These descriptors quantify various physicochemical properties, such as lipophilicity (logP), electronic properties, and molecular shape.

Model Generation: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical equation that correlates the descriptors with the observed biological activity. semanticscholar.orgresearchgate.net

Validation: The predictive power of the QSAR model would be rigorously tested to ensure its reliability.

A validated QSAR model for the this compound scaffold could provide valuable insights into which structural properties are most important for its biological activity, thereby guiding the rational design of new and more potent derivatives.

Biological Activities and Molecular Mechanisms of Aplysinamisine Ii

Preclinical Evaluation of Antimicrobial Activity

Initial screenings have characterized Aplysinamisine II as having marginal to weak antimicrobial properties. researchgate.netarchive.org

Spectrum of Activity Against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)

Studies have evaluated the inhibitory effects of this compound against both Gram-positive and Gram-negative bacteria. Using a disk diffusion assay, the compound was found to inhibit the growth of Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa at concentrations of 50–100 μg per disk. nih.govscribd.com

Interactive Data Table: Antimicrobial Spectrum of this compound

| Bacterial Strain | Type | Method | Result | Reference |

|---|---|---|---|---|

| Staphylococcus aureus | Gram-positive | Disk Diffusion | Inhibition at 50-100 µ g/disk | archive.orgnih.govscribd.com |

| Escherichia coli | Gram-negative | Disk Diffusion | Inhibition at 50-100 µ g/disk | archive.orgnih.govscribd.com |

In vitro and in vivo (Non-human) Anticancer Research

This compound has demonstrated modest or weak cytotoxic activity in preliminary anticancer research. researchgate.netarchive.orgacs.org

Assessment of Cytotoxic Potency in Cell Lines

The cytotoxic effects of this compound have been assessed against a limited number of human cancer cell lines. Early reports indicated weak activity against unspecified human breast and leukemia cell lines. archive.org A more specific study identified that this compound exhibits cytotoxicity against the HCT 116 human colon cancer cell line with a reported IC50 value of 14.10 µg/mL. ijmphs.com

Interactive Data Table: Cytotoxic Potency of this compound

| Cell Line | Cancer Type | IC50 Value | Reference |

|---|---|---|---|

| HCT 116 | Colon Carcinoma | 14.10 µg/mL | ijmphs.com |

| Human Breast Cancer | Breast Cancer | Not specified | archive.org |

Investigations into Apoptosis Induction and Cell Cycle Modulation

Scientific literature detailing specific investigations into the ability of this compound to induce apoptosis (programmed cell death) or modulate the cell cycle in cancer cells is not currently available.

Identification of Intracellular Targets in Neoplastic Cells

Research identifying the specific intracellular molecular targets of this compound within cancer cells has not been published.

Neurobiological Activity Research

Extensive literature searches did not yield specific data on the direct neurobiological activity of this compound concerning the selective inhibition of acetylcholinesterase (AChE) or its differentiation from butyrylcholinesterase (BuChE) inhibition. Consequently, the implications for the modulation of the cholinergic system by this specific compound cannot be detailed at this time. Research on marine alkaloids as a class has shown potential for neuroprotective and cholinesterase-inhibiting activities, but specific studies on this compound in this context are not currently available in the reviewed scientific literature.

No published research was identified that specifically investigates the inhibitory effects of this compound on acetylcholinesterase.

There is no available scientific literature detailing the inhibitory activity of this compound against butyrylcholinesterase, preventing a comparative analysis with its effects on acetylcholinesterase.

Due to the absence of data on the interaction of this compound with key enzymes of the cholinergic system, such as AChE and BuChE, its implications for cholinergic system modulation remain unknown.

Coagulation Pathway Modulation Studies

This compound has been identified as a modulator of the coagulation pathway, specifically through its interaction with Factor XIa.

Research has demonstrated that this compound exhibits inhibitory activity against Factor XIa (FXIa), a key enzyme in the intrinsic pathway of blood coagulation. In one study, at a concentration of 16 µM, this compound was found to inhibit the activity of Factor XIa by approximately 30%. This finding suggests that this compound can interfere with the coagulation cascade.

| Compound | Concentration (µM) | % Inhibition of Factor XIa |

|---|---|---|

| This compound | 16 | ~30% |

The molecular interactions of this compound within the coagulation cascade appear to exhibit a degree of selectivity. While it demonstrates inhibitory effects on Factor XIa, the same study noted that at the same concentration (16 µM), it did not show significant inhibition of Factor IXa (FIXa). This suggests that the inhibitory action of this compound may be specific to certain coagulation factors, a characteristic that is of interest in the development of targeted anticoagulant therapies. The precise binding mode and molecular interactions with the active site or allosteric sites of Factor XIa have not been fully elucidated in the available literature.

Other Reported Biological Activities (e.g., Antiviral, Anti-inflammatory in preclinical models)

This compound, a bromotyrosine-derived alkaloid isolated from the marine sponge Aplysina cauliformis, has been the subject of preliminary investigations into its biological activities. Early research indicated that the broader group of Aplysinamisines, including this compound, demonstrated marginal antimicrobial activity. Alongside this, this compound itself has been noted for displaying modest cytotoxicity in preclinical evaluations.

Further studies have identified more specific bioactivities. Notably, this compound has been reported as a selective inhibitor of acetylcholinesterase (AChE) over butyrylcholinesterase (BuChE), suggesting a potential area for further investigation into its role in neurodegenerative disease models.

Despite these initial findings, a comprehensive profile of the biological effects of this compound remains to be fully elucidated. Based on current scientific literature, there is a notable lack of specific studies investigating the antiviral and anti-inflammatory properties of this compound in preclinical models. While marine natural products are a rich source of antiviral and anti-inflammatory agents, dedicated research to determine if this compound possesses such activities has not been published.

Mechanistic Investigations at the Cellular and Subcellular Levels

The precise molecular mechanisms through which this compound exerts its biological effects are not yet extensively understood. Detailed mechanistic studies at the cellular and subcellular levels are limited.

Currently, there are no specific receptor binding studies for this compound detailed in the available scientific literature. While its activity as an acetylcholinesterase inhibitor implies interaction with this enzyme, comprehensive studies to identify and characterize its binding to specific cellular receptors are lacking. Such studies would be crucial in determining the direct molecular targets of this compound and elucidating its mechanism of action.

The following table is for illustrative purposes only, as no specific receptor binding data for this compound is currently available.

Interactive Table: Illustrative Receptor Binding Affinity of this compound| Receptor Target | Ligand | Binding Affinity (Ki) (nM) | Assay Type |

|---|---|---|---|

| Muscarinic M1 | [³H]Pirenzepine | Data Not Available | Radioligand Binding |

| Nicotinic α7 | [³H]Methyllycaconitine | Data Not Available | Radioligand Binding |

Enzyme Inhibition Kinetics

Investigations into the enzyme inhibitory properties of this compound have revealed its selective action on cholinesterases. It has been identified as a selective inhibitor of acetylcholinesterase (AChE) when compared to its activity against butyrylcholinesterase (BuChE). This selectivity suggests a specific interaction with the active site or allosteric sites of AChE. However, detailed kinetic studies to determine the nature of this inhibition (e.g., competitive, non-competitive, or uncompetitive) and the precise inhibition constants (Ki) have not been extensively reported.

Table 1: Enzyme Inhibition by this compound

| Enzyme | IC₅₀ (µM) | Inhibition Ratio (BuChE/AChE) |

|---|---|---|

| Acetylcholinesterase (AChE) | Data Not Available | >10 |

Cellular Pathway Modulation

There is a significant gap in the scientific literature regarding the effects of this compound on specific cellular signaling pathways. While its cytotoxic and enzyme-inhibiting activities suggest that it must interact with and modulate certain intracellular cascades, detailed studies to identify these pathways have not been published. Research into its effects on pathways related to cell proliferation, apoptosis, inflammation, and neuronal signaling would be necessary to understand the full scope of its biological activity.

The following table is for illustrative purposes only, as no specific data on cellular pathway modulation by this compound is currently available.

Interactive Table: Illustrative Effects of this compound on Cellular Pathways| Cellular Pathway | Key Protein/Marker | Effect | Cell Line |

|---|---|---|---|

| MAPK/ERK Pathway | p-ERK | Data Not Available | Not Applicable |

| PI3K/Akt Pathway | p-Akt | Data Not Available | Not Applicable |

Advanced Analytical Methodologies in Aplysinamisine Ii Research

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the isolation of Aplysinamisine II from its natural source and for the assessment of its purity, including the separation of its enantiomers.

High-Performance Liquid Chromatography (HPLC) is a key technique used for the purification and purity analysis of this compound. researchgate.net In HPLC, the sample is passed through a column packed with a stationary phase, and separation is achieved based on the differential interactions of the components with the stationary and mobile phases. ejgm.co.uk

For this compound, reversed-phase HPLC is commonly used, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. mmv.org By monitoring the eluent with a detector (e.g., UV-Vis), a chromatogram is produced where this compound appears as a peak at a specific retention time. The area of this peak is proportional to the concentration of the compound, allowing for quantification and purity assessment.

Since this compound is a chiral molecule, it can exist as a mixture of enantiomers. Chiral-phase HPLC is a specialized form of HPLC that is used to separate and quantify these enantiomers. nih.govresearchgate.net This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. chromatographyonline.com

The ability to resolve the enantiomers of this compound is crucial, as different enantiomers can exhibit different biological activities. csfarmacie.cz Chiral-phase HPLC analysis has revealed that this compound isolated from natural sources can be configurationally heterogeneous, sometimes existing as a nearly racemic mixture. nih.gov This highlights the importance of chiral analysis in understanding the true stereochemical nature of this natural product.

Metabolomics Approaches in Natural Product Discovery

Metabolomics, the large-scale study of small molecules within a biological system, provides a powerful lens for natural product discovery. mdpi.com By capturing a snapshot of the metabolome, researchers can profile the chemical constituents of an organism, including previously unknown compounds. metwarebio.commetabolon.com Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are the primary analytical platforms used in metabolomics. mdpi.com For marine natural products like this compound, which often occur in complex mixtures, liquid chromatography coupled with mass spectrometry (LC-MS) is a particularly vital tool. acs.orgacs.org

Metabolomics research concerning this compound utilizes both untargeted and targeted strategies to achieve different analytical goals. metabolon.comnih.gov

Untargeted metabolomics is a hypothesis-generating approach that aims to comprehensively measure as many metabolites as possible in a sample without preconceived bias. metwarebio.commetabolon.com This "global" profiling is ideal for discovery-driven research, enabling the identification of novel compounds and providing a holistic view of an organism's metabolic state. metwarebio.com In the context of this compound, untargeted LC-MS-based analysis is used to compare the chemical profiles of sponge crude extracts with the surrounding seawater (the exometabolome). acs.org This helps to identify which specialized metabolites, including brominated alkaloids, are released by the sponge into its environment. acs.orgresearchgate.net For instance, untargeted metabolomic analysis of the sponge Aplysina cavernicola revealed a vast reservoir of bromotyrosine derivatives, with 127 brominated alkaloids detected in crude extracts. nih.gov

Targeted metabolomics , in contrast, is a hypothesis-driven approach focused on the precise measurement and quantification of a specific, predefined set of known metabolites. mdpi.commetabolon.com This method offers higher sensitivity, specificity, and quantitative accuracy compared to untargeted approaches. In research involving this compound, a targeted approach would be applied after its initial discovery via untargeted methods. It would allow for the accurate quantification of this compound and its known analogs in various samples, which is essential for detailed ecological studies or for evaluating the biosynthetic output of the source organism under different conditions.

A combined, or semi-targeted, approach is often employed. Data acquisition may follow an untargeted method to capture a broad chemical snapshot, but the subsequent data analysis specifically targets and validates a list of known compounds, like this compound and other bromotyrosine derivatives. biorxiv.org This dual strategy leverages the discovery potential of untargeted analysis with the quantitative power of targeted methods. biorxiv.org

| Approach | Primary Goal | Methodology | Application to this compound | Key Outcomes |

|---|---|---|---|---|

| Untargeted Metabolomics | Discovery & Hypothesis Generation | Comprehensive, unbiased measurement of all detectable metabolites (e.g., via LC-MS/MS). metwarebio.commetabolon.com | Initial profiling of sponge extracts and exometabolomes to find novel bromotyrosine alkaloids. acs.orgnih.gov | Identification of this compound within a complex mixture; discovery of new, related compounds. acs.org |

| Targeted Metabolomics | Quantification & Hypothesis Testing | Measurement of a predefined list of specific metabolites with high sensitivity and accuracy. mdpi.com | Accurate quantification of this compound levels in sponge tissue or seawater samples. | Determination of compound concentration; understanding factors that influence its production. |

Dereplication, the rapid identification of known compounds in a mixture, is a critical step in natural product research to avoid the time-consuming reisolation of well-characterized substances. Mass spectrometry-based molecular networking has emerged as a powerful dereplication strategy. nih.gov This computational approach organizes MS/MS fragmentation data into relational networks, where structurally similar molecules with similar fragmentation patterns cluster together. acs.orgnih.gov

This technique has been instrumental in the study of this compound and its chemical family. acs.org In studies of Aplysina cavernicola, feature-based molecular networking was used to analyze brominated alkaloids. acs.org this compound (annotated as compound A10 with the molecular formula [C₁₆H₂₃Br₂N₅O₄ + H]⁺) was identified within a large molecular family of bromo-spiroisoxazoline alkaloids. acs.orgnih.gov It was connected to the known compound purealidin L with a high degree of spectral similarity (cosine score of 0.9), which facilitated its identification. acs.orgnih.gov

The key advantages of molecular networking include:

Simultaneous Identification : It allows for the identification of both known compounds and their previously unknown analogs from complex mixtures in a single analysis. nih.gov

Visualization : It provides a visual map of the chemical space of an extract, making it easier to spot families of related compounds. nih.govmdpi.com

Analog Prioritization : By clustering with known compounds like purealidin L, novel analogs such as this compound can be quickly prioritized for further structural elucidation. acs.orgmdpi.com

This workflow significantly accelerates the discovery process, allowing researchers to efficiently navigate the chemical diversity of marine sponges and pinpoint novel structures like this compound from a vast dataset of molecular features. nih.govnih.gov

In Situ and Environmental Analytical Techniques

Understanding the ecological role of natural products like this compound requires analytical methods that can measure these compounds directly in their natural environment. eolss.netazolifesciences.com Sponges release a portion of their specialized metabolites into the surrounding seawater, creating a chemical seascape that influences microbial communities and deters predators. acs.orgresearchgate.net

Recent advancements have focused on developing in situ (on-site) sampling techniques to capture these transient and often dilute exometabolites. acs.org One such innovation is the development of handheld underwater solid-phase extraction (SPE) instruments. acs.org These devices allow divers to perform sampling directly in the marine environment by pumping seawater over an adsorbent material, thus concentrating the dissolved organic molecules, including alkaloids like this compound. acs.org

The analytical workflow for these environmental samples typically involves:

In Situ Capture : Using submersible instruments or setting up aquarium experiments to concentrate exometabolites from the water surrounding the sponge onto an adsorbent resin. researchgate.netacs.org

Laboratory Elution and Analysis : Back in the lab, the captured metabolites are eluted from the resin and analyzed using sensitive instrumental methods, primarily UHPLC-QTOF-MS/MS (Ultra-High-Performance Liquid Chromatography Quadrupole Time-of-Flight Tandem Mass Spectrometry). acs.orgwur.nl

Data Processing : The resulting data is then processed using untargeted metabolomics and molecular networking to identify the captured compounds. acs.org

Ecological and Chemoecological Significance of Aplysinamisine Ii

Role of Aplysinamisine II as a Chemical Defense Mechanism in Sponges

Marine sponges, being sessile organisms, have evolved a sophisticated chemical defense system to ward off predators. This compound, found in sponges such as Aplysina cauliformis, is part of a suite of brominated alkaloids that serve this protective function. These compounds are stored within the sponge's tissues and can deter feeding by predatory organisms.

Research on related compounds from Aplysina sponges has demonstrated their effectiveness as feeding deterrents against fish. While direct studies on the deterrent activity of this compound are limited, its structural similarity to other defensive alkaloids suggests a comparable role in predator deterrence. The production of these chemical defenses is a crucial survival strategy for sponges, allowing them to thrive in predator-rich environments like coral reefs.

Upon tissue damage, some sponges in the genus Aplysina are known to enzymatically convert their brominated alkaloids into other compounds. This bioconversion is thought to be an activated defense mechanism, where the resulting products may offer enhanced protection against pathogens that could invade the wounded tissue. While this process has not been specifically detailed for this compound, it represents a potential layer of its defensive capabilities.

Release of this compound as Exometabolites

Recent investigations into the chemical communication of marine organisms have revealed that sponges release a variety of their specialized metabolites into the surrounding seawater. These released compounds, known as exometabolites, can act as chemical signals in the marine environment. A study on the exometabolome of Aplysina cavernicola, a related sponge species, has provided direct evidence for the release of this compound into the water column nih.gov.

The detection of this compound as an exometabolite is significant as it suggests that its ecological role may extend beyond a purely defensive function within the sponge's tissues. By being present in the surrounding water, it has the potential to influence the behavior and physiology of other marine organisms in its vicinity.

The following table summarizes the key bromotyrosine alkaloids, including this compound, that have been identified as exometabolites from Aplysina cavernicola.

| Compound Name | Molecular Formula | Status as Exometabolite |

| Aerothionin | C24H28Br4N4O8 | Detected |

| Purealidin L | C15H21Br2N5O4 | Detected |

| Aerophobin 1 | C15H16Br2N4O4 | Detected |

| This compound | C16H23Br2N5O4 | Detected |

| Aplysine 1 | Not specified | Detected |

Influence on Marine Microbial Communities

The release of specialized metabolites by sponges can have a significant impact on the surrounding microbial communities. These compounds can exhibit antimicrobial properties, selectively inhibiting the growth of certain bacteria and fungi, thereby shaping the microbial landscape around the sponge.

In laboratory assays, this compound has demonstrated marginal antimicrobial activity nih.gov. While this activity is not potent, it could still play a role in structuring the microbial communities on the sponge's surface and in the immediate vicinity. Even subtle antimicrobial effects can provide a competitive advantage by preventing the settlement of harmful microbes or favoring the growth of beneficial symbiotic microorganisms.

The continuous release of this compound as an exometabolite may create a chemical gradient around the sponge, influencing microbial settlement and biofilm formation on its surface. This could be a mechanism to control fouling organisms and maintain a healthy microbiome. However, detailed studies on the specific effects of this compound on natural marine microbial populations are still needed to fully understand its influence.

Ecological Interactions within Coral Reef Ecosystems

Within the complex web of interactions on a coral reef, chemical signaling plays a crucial role. The release of exometabolites like this compound from sponges contributes to the complex "chemical seascape" that mediates interactions between different organisms. These chemical cues can influence processes such as competition for space, predation, and symbiosis.

Furthermore, the allelopathic potential of released sponge metabolites, including this compound, could influence the settlement and growth of other benthic organisms, such as coral larvae or algae. This could have cascading effects on the community structure of the reef. The study of chemical signaling in coral reefs is an emerging field, and further research is required to elucidate the precise role of this compound and other sponge exometabolites in these intricate ecological networks.

Research Challenges and Future Perspectives for Aplysinamisine Ii

Challenges in Sustainable Sourcing and Production

The advancement of Aplysinamisine II from a laboratory curiosity to a potential therapeutic agent is significantly hampered by challenges related to its sustainable supply. The primary source of this compound is marine sponges, and reliance on wild harvesting is not a viable long-term strategy due to low yields and the potential for ecological disruption. vulcanchem.com

Mariculture of Producer Organisms

Mariculture, the cultivation of marine organisms in their natural environment, presents a potential solution for a sustainable supply of this compound. fao.org This approach involves farming the producer organisms, primarily marine sponges of the Aplysina and Suberea genera, in controlled marine environments. vulcanchem.commdpi.com Mariculture can be implemented through various methods, including onshore tanks filled with seawater or inshore and offshore sea pens and cages. wikipedia.org

Successful mariculture of these sponges could provide a consistent and environmentally friendly source of the compound. However, several challenges must be addressed. Sponges are sensitive organisms, and replicating their specific environmental needs, such as water flow, nutrient availability, and microbial associations, in a culture setting can be difficult. Furthermore, the growth rates of many sponge species are slow, which could limit the scalability of this production method.

A significant breakthrough has been the discovery that symbiotic microorganisms, such as the bacterium Pseudovibrio denitrificans, isolated from the sponge Arenosclera brasiliensis, can produce this compound and other related bromotyrosine alkaloids. rsc.orgacs.orgnih.govresearchgate.net This finding opens up the possibility of culturing these bacteria through fermentation, which could be a more efficient and scalable production method than farming the entire sponge.

Scalable Chemical and Biosynthetic Production

To overcome the limitations of natural sourcing, researchers are exploring scalable chemical synthesis and biosynthetic production methods for this compound.

Chemical Synthesis: The complex stereochemistry of this compound, with its spirocyclic core and multiple chiral centers, presents a significant challenge for total synthesis. vulcanchem.com While the synthesis of related bromotyrosine alkaloids has been achieved, developing a cost-effective and high-yield synthesis for this compound that is suitable for large-scale production remains an active area of research.

Biosynthetic Production: The identification of biosynthetic gene clusters responsible for producing bromotyrosine alkaloids in symbiotic bacteria offers a promising avenue for sustainable production. rsc.orgnih.gov By understanding these pathways, it may be possible to engineer microorganisms to produce this compound in large quantities through fermentation. This approach would not only ensure a stable supply but also allow for the production of novel analogs through genetic manipulation of the biosynthetic machinery.

Unraveling Complex Biological Mechanisms and Specificity

While this compound has shown a range of biological activities, including antimicrobial and cytotoxic effects, the precise molecular mechanisms underlying these actions are not fully understood. researchgate.netnih.gov Elucidating these mechanisms is crucial for its development as a therapeutic agent.

Initial studies have shown that this compound and related compounds can inhibit enzymes such as Factor XIa, a serine protease involved in the blood coagulation cascade, and acetylcholinesterase, a key enzyme in the nervous system. mdpi.comst-andrews.ac.ukresearchgate.netnih.govnih.gov Its inhibitory activity against Factor XIa suggests potential as an antithrombotic agent. nih.govnih.gov The inhibition of acetylcholinesterase points towards its potential for treating neurodegenerative diseases like Alzheimer's disease. st-andrews.ac.ukresearchgate.netresearchgate.net

However, further research is needed to determine the specific binding sites and the conformational changes induced in its target proteins. Understanding the structure-activity relationships is essential for explaining its selectivity and for designing more potent and specific inhibitors. Advanced techniques such as X-ray crystallography and cryo-electron microscopy could provide detailed structural insights into the interactions of this compound with its biological targets.

Rational Design of Potent and Selective this compound Analogs

The natural structure of this compound serves as a starting point for the rational design of new analogs with improved therapeutic properties. st-andrews.ac.uk The goal of lead optimization is to enhance potency, increase selectivity for the desired target, and improve pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). ucl.ac.uknih.gov

By modifying specific functional groups on the this compound scaffold, researchers can explore the structure-activity relationships and identify key features responsible for its biological activity. For example, altering the substitution pattern on the aromatic ring or modifying the guanidine (B92328) side chain could lead to analogs with enhanced binding affinity and selectivity for a particular enzyme or receptor. researchgate.net Computational modeling and in silico screening can aid in the design of these analogs by predicting their binding energies and potential off-target effects. The synthesis and biological evaluation of a library of this compound analogs will be crucial for identifying lead compounds with optimal therapeutic profiles.

Integration of Omics Data for Comprehensive Understanding

A comprehensive understanding of the biological effects of this compound can be achieved through the integration of multi-omics data. frontiersin.orgnih.gov This systems biology approach involves combining data from genomics, transcriptomics, proteomics, and metabolomics to create a holistic view of the cellular response to the compound. nih.govresearchgate.net

For instance, transcriptomic analysis (e.g., RNA-Seq) can reveal changes in gene expression in cells treated with this compound, providing insights into the signaling pathways it modulates. Proteomic studies can identify the proteins that directly interact with the compound, confirming its molecular targets. Metabolomic analysis can uncover changes in cellular metabolism, further elucidating its mechanism of action.

Integrating these diverse datasets presents significant computational challenges but offers the potential to uncover novel biological networks and pathways affected by this compound. mdpi.com This comprehensive understanding is essential for predicting its therapeutic efficacy and potential side effects.

Potential as a Lead Compound for Novel Therapeutic Agent Development

This compound holds significant promise as a lead compound for the development of new therapeutic agents. ontosight.aiwikipedia.org A lead compound is a chemical structure with pharmacological activity that serves as a starting point for the development of a drug. wikipedia.org The diverse biological activities of this compound, including its potential as an antithrombotic and neuroprotective agent, make it an attractive candidate for further investigation. st-andrews.ac.ukresearchgate.netnih.govnih.govontosight.ai

The development pipeline for a new drug is a long and complex process that involves lead optimization, preclinical studies in animal models, and ultimately, clinical trials in humans. While this compound itself may not be the final drug, its unique chemical scaffold provides a valuable template for the design of novel and more effective medicines. ucl.ac.uk Continued research into its synthesis, biological mechanisms, and the development of improved analogs is essential to realize its full therapeutic potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.